METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the condensation of methyl 4-hydroxy-3-methoxybenzoate with methyl bromoacetate in the presence of potassium carbonate and acetone . The reaction is carried out at 65°C for 24 hours, followed by extraction with ethyl acetate and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
Uniqueness
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups and structural features. The presence of the tetrahydropyrimidine ring and the sulfanylidene moiety distinguishes it from other similar compounds, providing it with unique chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-9-13(15(20)22-3)14(18-16(24)17-9)10-4-6-11(7-5-10)23-8-12(19)21-2/h4-7,14H,8H2,1-3H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCASJOIYHNWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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